molecular formula C27H34N2O11 B14498980 2(1H)-Quinolinone, 3,4-dihydro-5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-8-(2-oxopropoxy)-, ethanedioate (salt) CAS No. 65008-94-8

2(1H)-Quinolinone, 3,4-dihydro-5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-8-(2-oxopropoxy)-, ethanedioate (salt)

Cat. No.: B14498980
CAS No.: 65008-94-8
M. Wt: 562.6 g/mol
InChI Key: UMYLJFNGPFDXFG-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 3,4-dihydro-5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-8-(2-oxopropoxy)-, ethanedioate (salt) is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinolinone core, multiple hydroxy and methoxy groups, and an ethanedioate salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 3,4-dihydro-5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-8-(2-oxopropoxy)-, ethanedioate (salt) typically involves multiple steps, including the formation of the quinolinone core, the introduction of the hydroxy and methoxy groups, and the final conversion to the ethanedioate salt. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone, 3,4-dihydro-5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-8-(2-oxopropoxy)-, ethanedioate (salt) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinolinone derivatives with different functional groups, while substitution reactions can introduce new substituents into the quinolinone core.

Scientific Research Applications

2(1H)-Quinolinone, 3,4-dihydro-5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-8-(2-oxopropoxy)-, ethanedioate (salt) has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Its unique structure and functional groups make it a valuable tool for studying biological processes and interactions.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It can be used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 3,4-dihydro-5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-8-(2-oxopropoxy)-, ethanedioate (salt) involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to and modulate the activity of various enzymes and receptors, leading to its biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the development of new drugs.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2(1H)-Quinolinone, 3,4-dihydro-5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-8-(2-oxopropoxy)-, ethanedioate (salt) include other quinolinone derivatives and compounds with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Compared to other quinolinone derivatives, it may offer distinct advantages in terms of its chemical reactivity, biological activity, and industrial utility.

Properties

CAS No.

65008-94-8

Molecular Formula

C27H34N2O11

Molecular Weight

562.6 g/mol

IUPAC Name

5-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]-8-(2-oxopropoxy)-3,4-dihydro-1H-quinolin-2-one;oxalic acid

InChI

InChI=1S/C25H32N2O7.C2H2O4/c1-16(28)14-33-22-8-7-20(19-5-9-24(30)27-25(19)22)34-15-18(29)13-26-11-10-17-4-6-21(31-2)23(12-17)32-3;3-1(4)2(5)6/h4,6-8,12,18,26,29H,5,9-11,13-15H2,1-3H3,(H,27,30);(H,3,4)(H,5,6)

InChI Key

UMYLJFNGPFDXFG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=C2C(=C(C=C1)OCC(CNCCC3=CC(=C(C=C3)OC)OC)O)CCC(=O)N2.C(=O)(C(=O)O)O

Related CAS

65008-93-7 (Parent)

Origin of Product

United States

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